(1-Bromo-2-methylbutan-2-yl)cyclohexane
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Overview
Description
(1-Bromo-2-methylbutan-2-yl)cyclohexane is an organic compound with the molecular formula C₁₁H₂₁Br. It is a brominated derivative of cyclohexane, featuring a bromo group and a methylbutan-2-yl substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclohexane typically involves the bromination of 2-methylbutan-2-ylcyclohexane. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylbutan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
(1-Bromo-2-methylbutan-2-yl)cyclohexane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules.
Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclohexane involves its reactivity due to the presence of the bromo group. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane
- 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane
Uniqueness
(1-Bromo-2-methylbutan-2-yl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other brominated cyclohexane derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C11H21Br |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(1-bromo-2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C11H21Br/c1-3-11(2,9-12)10-7-5-4-6-8-10/h10H,3-9H2,1-2H3 |
InChI Key |
HJKHOHDFIFNPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C1CCCCC1 |
Origin of Product |
United States |
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